

Application Notes and Protocols for the Quantification of Disperse Yellow 241

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Compound of Interest

Compound Name: Disperse yellow 241

Cat. No.: B1582767

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These application notes provide detailed methodologies for the quantitative analysis of **Disperse Yellow 241**, a synthetic azo dye, in various matrices, with a primary focus on textile samples. The protocols are intended for researchers, scientists, and professionals in analytical chemistry and quality control.

Overview and Physicochemical Properties

Disperse Yellow 241 (C.I. 128450) is a single azo disperse dye with the chemical formula $C_{14}H_{10}Cl_2N_4O_2$ and a molecular weight of 337.16 g/mol [\[1\]](#) It is used in the dyeing of synthetic fibers. Due to the potential for some azo dyes to cleave into carcinogenic aromatic amines, its presence in consumer products is often regulated. [\[2\]](#)[\[3\]](#) Accurate and sensitive analytical methods are therefore essential for monitoring and quantification.

Table 1: Physicochemical Properties of **Disperse Yellow 241**

Property	Value	Reference
CAS Number	83249-52-9	[4]
Molecular Formula	C ₁₄ H ₁₀ Cl ₂ N ₄ O ₂	[1][4]
Molecular Weight	337.16 g/mol	[1][4]
Chemical Name	5-[(3,4-dichlorophenyl)diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile	[4]
Appearance	Yellow grain/solid	[4][5]

Analytical Methodologies

The primary methods for the quantification of **Disperse Yellow 241** are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or a Photodiode Array (PDA)/UV-Vis detector. Direct UV-Vis spectrophotometry can also be employed for simpler matrices or as a screening tool.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the preferred method for the sensitive and selective quantification of **Disperse Yellow 241**, especially in complex matrices like textiles.[6][7]

Experimental Protocol:

2.1.1. Sample Preparation (Textile Samples)

- Weigh 1.0 g of the finely cut textile sample into a conical flask.
- Add 20 mL of methanol.[6]
- Sonicate the sample at 50°C for 30 minutes.[3][6]
- Centrifuge the extract at 10,000 rpm for 10 minutes.[6]

- Filter the supernatant through a 0.22 µm PTFE syringe filter.[6]
- For enhanced sensitivity, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[6]

2.1.2. HPLC-MS/MS Instrumentation and Conditions

- HPLC System: A UHPLC or HPLC system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is recommended.[6]
- Mobile Phase:
 - A: Water with 0.1% formic acid[6]
 - B: Acetonitrile or Methanol
- Gradient Elution: A gradient program should be optimized to ensure separation from other dyes and matrix components. A typical gradient might start at a lower percentage of organic phase and ramp up to a high percentage to elute the analyte.
- Flow Rate: 0.3 mL/min[6]
- Injection Volume: 5 µL
- Ionization Mode: ESI in positive and/or negative mode, to be optimized for **Disperse Yellow 241**.
- Data Acquisition: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[3]

Table 2: HPLC-MS/MS Parameters for **Disperse Yellow 241**

Parameter	Recommended Setting
HPLC	
Column	C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 μ m)[6]
Mobile Phase A	Water + 0.1% Formic Acid[6]
Mobile Phase B	Acetonitrile
Flow Rate	0.3 mL/min[6]
Column Temperature	30 °C
Injection Volume	5 μ L
MS/MS	
Ionization Mode	ESI Positive/Negative (to be optimized)
Capillary Voltage	0.7 kV[3]
Source Temperature	150 °C[3]
Desolvation Temperature	500 °C[3]
Desolvation Gas Flow	1000 L/h[3]
MRM Transitions	To be determined by infusing a standard solution of Disperse Yellow 241.

2.1.3. Data Presentation

Quantitative data should be presented in a clear, tabular format.

Table 3: Quantitative Performance of HPLC-MS/MS Method (Hypothetical Data)

Parameter	Result
Linearity (r^2)	>0.99
Limit of Detection (LOD)	0.02 - 1.35 ng/mL[6]
Limit of Quantification (LOQ)	0.06 - 4.09 ng/mL[6]
Recovery	81.8 - 114.1%[6]
Precision (%RSD)	< 15%

High-Performance Liquid Chromatography with UV-Vis/PDA Detection

HPLC with UV-Vis or PDA detection is a more accessible method for the quantification of **Disperse Yellow 241**. [2][7][8] While potentially less sensitive than MS/MS, it can provide reliable results.

Experimental Protocol:

2.2.1. Sample Preparation

The sample preparation protocol is the same as described in section 2.1.1.

2.2.2. HPLC-UV/Vis Instrumentation and Conditions

- HPLC System: An HPLC system with a UV-Vis or PDA detector.
- Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μ m).[8]
- Mobile Phase:
 - A: 50 mM Ammonium Acetate in Water[8]
 - B: Acetonitrile[8]
- Gradient Elution: A linear gradient from a low to a high percentage of acetonitrile.[8]

- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Detection Wavelength: The maximum absorption wavelength (λ_{max}) of **Disperse Yellow 241** should be determined by scanning a standard solution. Based on its yellow color, this is expected to be in the 400-450 nm range.

Table 4: HPLC-UV/Vis Parameters for **Disperse Yellow 241**

Parameter	Recommended Setting
HPLC	
Column	C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 μ m)[8]
Mobile Phase A	50 mM Ammonium Acetate in Water[8]
Mobile Phase B	Acetonitrile[8]
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Injection Volume	10 μ L
UV-Vis Detector	
Detection Wavelength	λ_{max} of Disperse Yellow 241 (e.g., ~428 nm)[8]

2.2.3. Data Presentation

Table 5: Quantitative Performance of HPLC-UV/Vis Method (Hypothetical Data)

Parameter	Result
Linearity (r^2)	>0.999[8]
Limit of Detection (LOD)	60 - 890 $\mu\text{g/L}$ [9]
Limit of Quantification (LOQ)	200 - 2990 $\mu\text{g/L}$ [9]
Recovery	74.6 - 132.1%[8]
Precision (%RSD)	< 6.9%[8]

UV-Vis Spectrophotometry

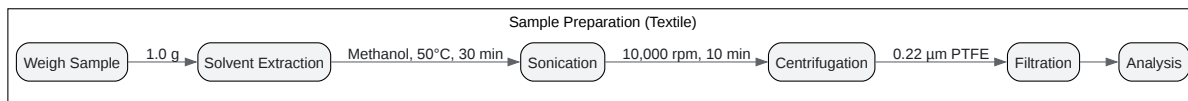
Direct UV-Vis spectrophotometry is a simple and rapid method suitable for the quantification of **Disperse Yellow 241** in solutions with minimal interfering substances.[10]

Experimental Protocol:

- Preparation of Standard Solutions: Prepare a series of standard solutions of **Disperse Yellow 241** in a suitable solvent (e.g., methanol or DMSO).
- Determination of λ_{max} : Scan a standard solution across the UV-Vis spectrum (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λ_{max}).
- Calibration Curve: Measure the absorbance of each standard solution at the determined λ_{max} . Plot a calibration curve of absorbance versus concentration.
- Sample Measurement: Prepare the sample solution and measure its absorbance at λ_{max} .
- Quantification: Determine the concentration of **Disperse Yellow 241** in the sample using the calibration curve.

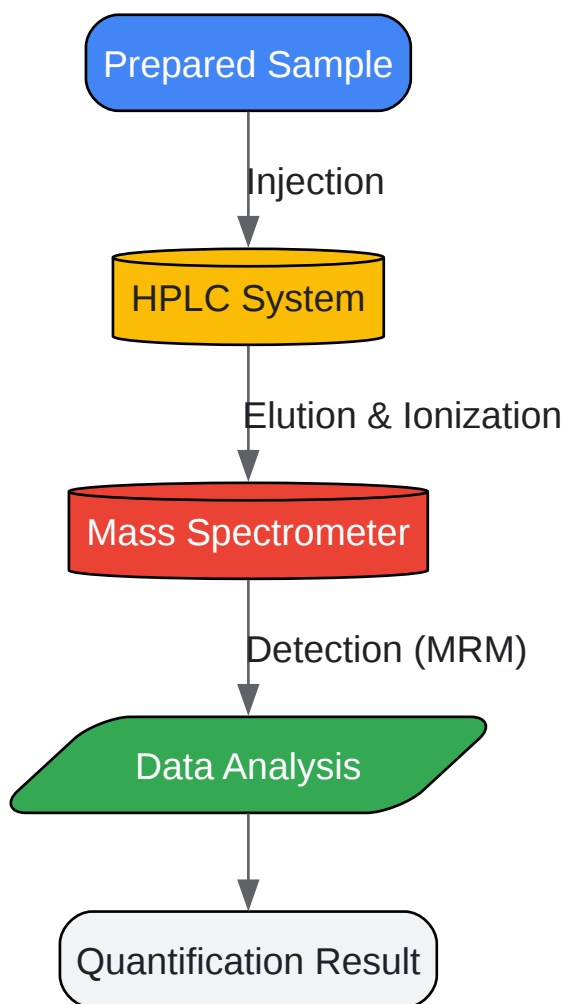
Visualizations

Experimental Workflow Diagrams (Graphviz DOT)



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Caption: Workflow for the extraction of **Disperse Yellow 241** from textile samples.



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Caption: Logical workflow for the HPLC-MS/MS analysis of **Disperse Yellow 241**.

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